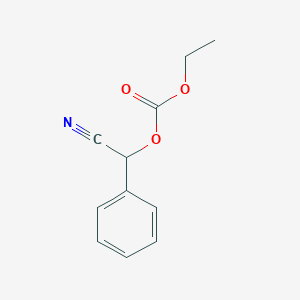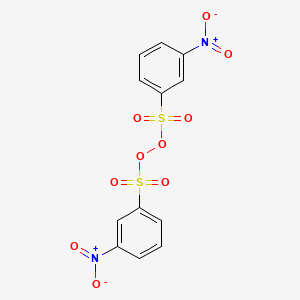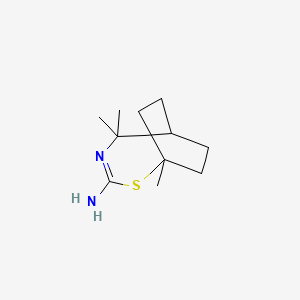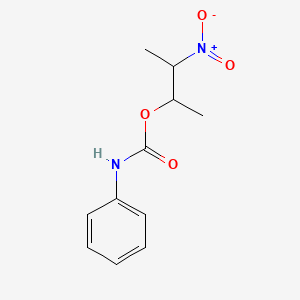![molecular formula C5H5N5S2 B14724162 5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 6306-87-2](/img/structure/B14724162.png)
5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-thiadiazole-3-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Cyclization: Strong acids or bases can be used to promote cyclization reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and more complex heterocyclic compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity. The compound binds to the enzyme-DNA complex, stabilizing it and preventing the replication process .
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are also known for their anticancer and antimicrobial properties.
Uniqueness
5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
6306-87-2 |
|---|---|
Molecular Formula |
C5H5N5S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
5-methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H5N5S2/c1-11-5-7-3(6)2-4(8-5)10-12-9-2/h1H3,(H2,6,7,8,10) |
InChI Key |
WFDRYVHKOVJJJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NSN=C2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)


![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)
![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)


![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)



